molecular formula C10H22OSi B8499729 Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]- CAS No. 55339-64-5

Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]-

Cat. No.: B8499729
CAS No.: 55339-64-5
M. Wt: 186.37 g/mol
InChI Key: NTNHDIJDGWDRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]- is a useful research compound. Its molecular formula is C10H22OSi and its molecular weight is 186.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55339-64-5

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

2,4-dimethylpent-2-en-3-yloxy(trimethyl)silane

InChI

InChI=1S/C10H22OSi/c1-8(2)10(9(3)4)11-12(5,6)7/h8H,1-7H3

InChI Key

NTNHDIJDGWDRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction between 2,4-dimethyl-3-pentanone (1.2.4.3), trimethylsilyl chloride, and base gave 2,4-dimethyl-3-trimethysilyloxy-2-pentene (1.2.4.4) which was reacted with 1-fluoropyridinium triflate (1.2.4.5) to form 2,4-dimethyl-2-fluoro-3-pentanone (1.2.4.6). This product was reacted with (CH3)3S(O)+I- to form the title compound (1.2.4.2). ##STR31##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetonitrile (300 mL) was mixed with 20.3 g of diisopropyl ketone, 32 g of sodium iodide, and 21.6 g of triethylamine, to which was gradually added 23.1 g of chlorotrimethylsilane. The mixed solution was reacted at 50° C. for 4 hours and then allowed to stand for cooling. The reaction mixture was poured into ice and extracted with hexane. An organic phase was rinsed with a sodium hydrogencarbonate solution, dried, and then concentrated. The resultant was purified by distillation in vacuo to obtain 32 g of 2,4-dimethyl-3-trimethylsilyloxy-2-pentene (silylenol ether of diisopropyl ketone). The resulting silylenol ether (15 g) and 8.8 g of tetramethylene sulfoxide were dissolved in 150 mL of chloroform under a nitrogen gas stream. The solution was cooled to −30° C. or lower, and 17.7 g of trifluoroacetic anhydride was added dropwise thereto over 30 minutes. The mixture was reacted at room temperature for 1 hour, and a solution of potassium nonafluorobutanesulfonate in acetonitrile/water was added to the reaction mixture. The mixture was extracted with chloroform, and an organic phase was subjected to alkali rinsing with a 5% by weight tetramethylammonium hydroxide aqueous solution, followed by rinsing with distilled water until aqueous phases had become neutral. An organic phase was concentrated, and diisopropyl ether was added to the resulting crude product to deposit a powder. The powder was collected by filtration to obtain 17 g of Compound (I-1).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.